3-(chloromethyl)-2-(trifluoromethyl)thiophene 3-(chloromethyl)-2-(trifluoromethyl)thiophene
Brand Name: Vulcanchem
CAS No.: 1221119-72-7
VCID: VC4446839
InChI: InChI=1S/C6H4ClF3S/c7-3-4-1-2-11-5(4)6(8,9)10/h1-2H,3H2
SMILES: C1=CSC(=C1CCl)C(F)(F)F
Molecular Formula: C6H4ClF3S
Molecular Weight: 200.6

3-(chloromethyl)-2-(trifluoromethyl)thiophene

CAS No.: 1221119-72-7

Cat. No.: VC4446839

Molecular Formula: C6H4ClF3S

Molecular Weight: 200.6

* For research use only. Not for human or veterinary use.

3-(chloromethyl)-2-(trifluoromethyl)thiophene - 1221119-72-7

Specification

CAS No. 1221119-72-7
Molecular Formula C6H4ClF3S
Molecular Weight 200.6
IUPAC Name 3-(chloromethyl)-2-(trifluoromethyl)thiophene
Standard InChI InChI=1S/C6H4ClF3S/c7-3-4-1-2-11-5(4)6(8,9)10/h1-2H,3H2
Standard InChI Key WSXPREOMIXIPCG-UHFFFAOYSA-N
SMILES C1=CSC(=C1CCl)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a five-membered thiophene ring with two functional groups: a chloromethyl moiety at position 3 and a trifluoromethyl group at position 2. The molecular formula C₆H₄ClF₃S corresponds to a molar mass of 200.61 g/mol. Computational models predict a planar geometry due to the aromatic thiophene ring, with bond angles and lengths consistent with substituted heterocycles .

Stereoelectronic Effects

The electron-withdrawing -CF₃ group induces significant electronic effects, reducing electron density at the α-positions of the thiophene ring. This polarization enhances susceptibility to nucleophilic substitution at the chloromethyl site, a feature exploited in cross-coupling reactions .

Spectroscopic and Computational Data

  • SMILES Notation: C1=CSC(=C1CCl)C(F)(F)F

  • InChI Key: WSXPREOMIXIPCG-UHFFFAOYSA-N

  • Predicted Collision Cross Section (CCS): 137.8–149.4 Ų (varies by adduct) .

Quantum mechanical calculations suggest a dipole moment of 2.8 Debye, driven by the electronegative Cl and CF₃ groups. These properties align with related trifluoromethylthiophenes, such as 2-(trifluoromethyl)thiophene (boiling point: 104–106°C) .

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis methods for 3-(chloromethyl)-2-(trifluoromethyl)thiophene are documented, analogous pathways for substituted thiophenes provide insight. A plausible route involves:

  • Bromination: Bromination of 3-methyl-2-(trifluoromethyl)thiophene at the methyl group using N-bromosuccinimide (NBS) under radical conditions.

  • Chlorination: Substitution of the bromine atom with chlorine via nucleophilic displacement .

For example, the synthesis of 3-methylthiophene-2-aldehyde employs bromination followed by formylation, achieving yields >90% under optimized conditions . Adapting such methods could yield the target compound, though reaction parameters (temperature, catalysts) require careful optimization.

Reactivity Profile

The chloromethyl group undergoes nucleophilic substitution, enabling coupling reactions with amines, thiols, or organometallic reagents. Meanwhile, the CF₃ group stabilizes adjacent charges, facilitating electrophilic aromatic substitution at the 5-position. Notable reactions include:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl structures.

  • Grignard Reactions: Formation of carbon-carbon bonds using organomagnesium reagents .

Physicochemical Properties

Thermal and Solubility Data

Experimental data for 3-(chloromethyl)-2-(trifluoromethyl)thiophene are scarce, but inferences from analogous compounds suggest:

  • Boiling Point: Estimated at 180–200°C (extrapolated from 2-(trifluoromethyl)thiophene: 104°C) .

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, THF) due to the CF₃ group’s polarity .

Vapor Pressure and Stability

Predicted vapor pressure at 25°C is ~31 mmHg, comparable to 2-(trifluoromethyl)thiophene . The compound is expected to degrade under prolonged UV exposure, necessitating storage in amber containers at room temperature .

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorptions at 1120 cm⁻¹ (C-F stretch) and 680 cm⁻¹ (C-Cl stretch).

  • NMR: ¹⁹F NMR signals near -60 ppm (CF₃); ¹H NMR peaks at δ 4.5–5.0 (CH₂Cl) .

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